BenchChemオンラインストアへようこそ!

Propyromazine

Blood-Brain Barrier Peripheral Selectivity Anticholinergic Syndrome

Propyromazine is a synthetic quaternary ammonium derivative of phenothiazine, classified as a muscarinic cholinergic receptor antagonist with primary clinical application as a spasmolytic agent. Unlike tertiary amine antimuscarinics like atropine, its permanently charged quaternary ammonium structure restricts passage across the blood-brain barrier, thereby limiting its pharmacological action to peripheral sites.

Molecular Formula C20H23N2OS+
Molecular Weight 339.5 g/mol
CAS No. 103132-98-5
Cat. No. B1206487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyromazine
CAS103132-98-5
Synonyms1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide
propyromazine
Molecular FormulaC20H23N2OS+
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C
InChIInChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1
InChIKeyYKNNBQKAAWCISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyromazine (CAS 103132-98-5): Peripheral Antimuscarinic Agent for Specialized Spasmolytic Research


Propyromazine is a synthetic quaternary ammonium derivative of phenothiazine, classified as a muscarinic cholinergic receptor antagonist with primary clinical application as a spasmolytic agent [1]. Unlike tertiary amine antimuscarinics like atropine, its permanently charged quaternary ammonium structure restricts passage across the blood-brain barrier, thereby limiting its pharmacological action to peripheral sites [2]. This property is fundamental to its therapeutic profile, providing antispasmodic effects on gastrointestinal and other smooth muscle organs without eliciting central nervous system side effects [1].

Structural Basis for the Non-Interchangeability of Propyromazine with Other Anticholinergics


Generic substitution among anticholinergic spasmolytics is not pharmacologically sound due to critical structural differences that dictate their side effect profiles. The core differentiator for Propyromazine is its quaternary ammonium moiety, which renders it unable to cross the blood-brain barrier, a property confirmed in pharmacological summaries [1]. In contrast, tertiary amines like atropine readily penetrate the central nervous system (CNS), causing dose-limiting effects such as sedation, confusion, and hallucinations [2]. Therefore, selecting Propyromazine over a CNS-penetrant analog is mandatory for research or therapeutic models where peripheral spasmolysis must be achieved without confounding central anticholinergic toxicity. This fundamental difference precludes the use of common tertiary amine antimuscarinics as mere 'drop-in' replacements.

Quantitative Differentiation of Propyromazine from Key Antimuscarinic Comparators


Peripheral Selectivity: Blood-Brain Barrier Exclusion Profiling Against Atropine

Propyromazine's quaternary ammonium structure confers absolute peripheral selectivity by preventing CNS penetration [1]. This is in direct contrast to atropine, a tertiary amine that readily crosses the blood-brain barrier [2]. The clinical consequence of this structural difference is that propyromazine is documented to be 'devoid of effect on the central nervous system' [1], whereas atropine is well-known to cause central anticholinergic syndrome (e.g., agitation, delirium) [2]. The quantitative difference lies in the brain-to-plasma concentration ratio, which approaches zero for quaternary amines and is significant for tertiary ones.

Blood-Brain Barrier Peripheral Selectivity Anticholinergic Syndrome

Dual Mechanism of Action: Direct Musculotropic and Anticholinergic Spasmolysis

Propyromazine exerts its antispasmodic effect via a dual mechanism that is not replicated by pure anticholinergic agents. It combines a direct, papaverine-like relaxant action on smooth muscle with its parasympatholytic (antimuscarinic) effect [1]. In contrast, a comparator like propantheline bromide is described primarily as an inhibitor of acetylcholine at postganglionic nerve endings, lacking a prominent direct musculotropic component [2]. This dual action means propyromazine can reduce gastrointestinal motility by decreasing both the baseline tone and the amplitude and frequency of peristaltic contractions, independent of cholinergic innervation.

Smooth Muscle Relaxation Dual Mechanism Papaverine-like Activity

Acute Toxicity Profile: Intraperitoneal LD50 Comparison with Atropine in Mice

A cross-study comparison of acute toxicity data reveals a quantifiable difference in the lethal potential of propyromazine versus atropine. The intraperitoneal LD50 of propyromazine bromide in mice is reported as 80 mg/kg . The corresponding LD50 for atropine in mice by the same route is 236 mg/kg [1]. This indicates that propyromazine is approximately 2.95 times more toxic than atropine on a mg/kg basis in an acute setting.

Acute Toxicity LD50 Safety Pharmacology

Selective Sphincter of Oddi Relaxation: A Differentiating Effect on Biliary Smooth Muscle

Propyromazine exhibits a unique pharmacological profile on digestive sphincters that is not commonly observed with other antispasmodics. While it closes most digestive sphincters, it notably opens the Sphincter of Oddi [1]. This contrasts with the general muscarinic antagonist action which tends to relax all sphincters. For example, the clinical profile of hyoscine butylbromide, another quaternary ammonium antispasmodic, is described for its use in biliary colic due to general smooth muscle relaxation , but it does not have this characterized differential effect on a specific sphincter.

Sphincter of Oddi Biliary Dyskinesia Smooth Muscle

Clinical Dosing Compared to Other Quaternary Ammonium Antispasmodics

The recommended clinical dosage of propyromazine bromide is 50 mg administered orally, one to three times daily [1]. This can be compared to the dosing of other quaternary ammonium antispasmodics: propantheline bromide is given at a lower dose of 15 mg three times daily [2], while hyoscine butylbromide is typically dosed at 20 mg four times daily for oral tablets . The higher milligram dose of propyromazine (50-150 mg/day) compared to propantheline (45-120 mg/day) suggests a lower molar potency, which is an important consideration for calculating equivalent doses in comparative research studies.

Clinical Dosing Therapeutic Window Potency

Validated Research and Procurement Scenarios for Propyromazine Based on Differential Evidence


In Vivo Models of Gastrointestinal Spasm Requiring Exclusion of CNS Side Effects

Researchers studying pure peripheral cholinergic pathways in gastrointestinal motility should procure Propyromazine over atropine. As established, Propyromazine is a quaternary ammonium compound that does not cross the blood-brain barrier [1], eliminating the confounding influence of central anticholinergic syndrome on behavioral or neurological readouts. Atropine, a tertiary amine, is documented to cause agitation and delirium . This structural selectivity ensures that any observed motility changes are solely due to peripheral muscarinic blockade.

Investigating Complex Spasms with a Dual-Action Probe

For studies on visceral spasm where both neurogenic (cholinergic) and myogenic (direct muscle) components are suspected, Propyromazine serves as a unique pharmacological probe. Its dual mechanism—combining a direct papaverine-like smooth muscle relaxant effect with anticholinergic action [1]—is not replicated by pure anticholinergics like propantheline bromide, which primarily inhibits acetylcholine [2]. Using Propyromazine allows researchers to dissect the contribution of these dual pathways in a single test article.

Biliary Dyskinesia Research Leveraging Unique Sphincter of Oddi Relaxation

Investigators focusing on biliary tract motility should consider Propyromazine due to its specific pharmacological signature of relaxing the Sphincter of Oddi while constricting other digestive sphincters [1]. This targeted effect offers a distinct experimental tool compared to non-specific smooth muscle relaxants like hyoscine butylbromide, which is used for general biliary colic relief . Propyromazine's profile is ideal for creating targeted models of biliary sphincter function.

Pre-Endoscopic Spasmolysis in Safety Pharmacology Studies

For preclinical protocols requiring smooth muscle relaxation prior to endoscopic procedures, Propyromazine provides a quantifiable safety advantage over CNS-penetrant alternatives. While its intraperitoneal LD50 in mice (80 mg/kg ) indicates a narrower therapeutic index than atropine (236 mg/kg ), its inability to cause central side effects makes it a safer choice for procedures where maintaining stable consciousness is critical. This scenario directly leverages the differentiated CNS exclusion evidence.

Quote Request

Request a Quote for Propyromazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.